REACTION_CXSMILES
|
[N+](C1C=C(C=CC=1Cl)C(C1C=CC(Cl)=C([N+]([O-])=O)C=1)=O)([O-])=O.ClC1C=CC(C(C2C=CC(Cl)=CC=2)=O)=CC=1.[N+]([C:42]1[CH:43]=[CH:44][C:45]([Cl:60])=[C:46]([CH:59]=1)[C:47]([C:49]1[CH:54]=[CH:53][C:52]([Cl:55])=[C:51]([N+]([O-])=O)[CH:50]=1)=[O:48])([O-])=O>>[Cl:60][C:45]1[CH:44]=[CH:43][CH:42]=[CH:59][C:46]=1[C:47]([C:49]1[CH:54]=[CH:53][C:52]([Cl:55])=[CH:51][CH:50]=1)=[O:48]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C=CC1Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)C2=CC=C(C=C2)Cl)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=CC(=C(C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C1)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)C2=CC=C(C=C2)Cl)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |